molecular formula C25H35N3O B13824461 6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(4-(2-hydroxyethyl)piperazino)propyl)-, trimaleate CAS No. 30115-77-6

6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(4-(2-hydroxyethyl)piperazino)propyl)-, trimaleate

Cat. No.: B13824461
CAS No.: 30115-77-6
M. Wt: 393.6 g/mol
InChI Key: HLZHCGNMOVOPSU-UHFFFAOYSA-N
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Description

6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(4-(2-hydroxyethyl)piperazino)propyl)-, trimaleate is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structure, which includes a dibenzazonine core and a piperazino propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(4-(2-hydroxyethyl)piperazino)propyl)-, trimaleate typically involves multiple steps, starting with the formation of the dibenzazonine core. This is followed by the introduction of the piperazino propyl side chain through a series of substitution reactions. The final step involves the formation of the trimaleate salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(4-(2-hydroxyethyl)piperazino)propyl)-, trimaleate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the piperazino propyl side chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(4-(2-hydroxyethyl)piperazino)propyl)-, trimaleate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(4-(2-hydroxyethyl)piperazino)propyl)-, trimaleate involves its interaction with specific molecular targets within cells. This compound can modulate various signaling pathways, leading to changes in cellular behavior. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    6H-Dibenz(c,g)azonine-6-ethanol, 5,7,12,13-tetrahydro-: A similar compound with a hydroxyl group instead of the piperazino propyl side chain.

    5,7,12,13-Tetrahydro-6-(3-(4-(2-Hydroxyethyl)Piperazino)Propyl)-: Another related compound with slight variations in the side chain structure.

Uniqueness

6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(4-(2-hydroxyethyl)piperazino)propyl)-, trimaleate is unique due to its specific combination of the dibenzazonine core and the piperazino propyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

30115-77-6

Molecular Formula

C25H35N3O

Molecular Weight

393.6 g/mol

IUPAC Name

2-[4-[3-(5,7,12,13-tetrahydrobenzo[d][2]benzazonin-6-yl)propyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C25H35N3O/c29-19-18-27-16-14-26(15-17-27)12-5-13-28-20-24-8-3-1-6-22(24)10-11-23-7-2-4-9-25(23)21-28/h1-4,6-9,29H,5,10-21H2

InChI Key

HLZHCGNMOVOPSU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2CN(CC3=CC=CC=C31)CCCN4CCN(CC4)CCO

Origin of Product

United States

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